N-((2-(furan-2-yl)pyridin-3-yl)methyl)-2-methoxynicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions that include modifications of furan and pyridine rings. For instance, derivatives of furan and pyridine have been synthesized through reactions like the Sonogashira-acetylide coupling followed by dealkylation and regioselective furan annulation reactions, highlighting the complexity and versatility in synthetic approaches for compounds in this category (Conreaux et al., 2008).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the interactions and reactivity of a compound. Studies on similar compounds have used techniques like X-ray diffraction and FT-IR spectroscopy to determine the crystal structure and molecular geometry, providing insights into the spatial arrangement and electronic structure which are vital for predicting the chemical behavior of such compounds (Gumus et al., 2018).
Chemical Reactions and Properties
Compounds containing furan and pyridine units exhibit a wide range of chemical reactivities, such as participation in photochemical reactions, cycloadditions, and electrophilic substitutions. For example, the photochemical reaction between pyridine and furan demonstrated complex reactivity, leading to the formation of adducts with unique structures (Sakamoto et al., 1999). These reactions underscore the importance of the furan and pyridine moieties in constructing complex molecular architectures.
Mechanism of Action
Target of Action
The primary target of this compound is Cytochrome P450 2A6 . Cytochrome P450 2A6 is an enzyme that plays a crucial role in the metabolism of drugs and other xenobiotics .
Mode of Action
The compound interacts with its target, Cytochrome P450 2A6, by forming a coordinate covalent bond to the heme iron . This interaction can lead to the inhibition of the enzyme, affecting its ability to metabolize certain substances .
Biochemical Pathways
Cytochrome P450 enzymes are involved in the oxidation of organic substances, and their inhibition can affect the metabolism and clearance of various drugs .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its inhibitory effect on Cytochrome P450 2A6. By inhibiting this enzyme, the compound can potentially affect the metabolism of drugs and other substances, leading to changes in their efficacy and toxicity .
properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-2-methoxypyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-22-17-13(6-3-9-19-17)16(21)20-11-12-5-2-8-18-15(12)14-7-4-10-23-14/h2-10H,11H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFQIUCFTRKNBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCC2=C(N=CC=C2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.